N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide
Description
N-(6,8-Difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with two fluorine atoms at positions 6 and 8, a methyl group at position 2, and a pyridine-4-carboxamide moiety at position 2. The quinoline scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and anticancer applications. The pyridine carboxamide group contributes to hydrogen bonding and π-π stacking interactions with biological targets.
Synthesis of such compounds typically involves coupling reactions between functionalized quinoline derivatives and pyridine carboxylic acids, followed by purification via column chromatography and characterization using techniques like NMR and mass spectrometry (as seen in analogous syntheses in ) .
Properties
IUPAC Name |
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O/c1-9-6-14(21-16(22)10-2-4-19-5-3-10)12-7-11(17)8-13(18)15(12)20-9/h2-8H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZAPOUAPJYVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide typically involves the cyclization and functionalization of quinoline derivatives. One common method includes the reaction of 4,5-difluoro-2-nitrobenzoic acid with appropriate reagents to form the quinoline core, followed by further functionalization to introduce the pyridine and carboxamide groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce nitro groups to amines or other functional groups.
Substitution: Commonly involves the replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 299.27 g/mol. Its unique structure includes a quinoline ring substituted with fluorine atoms and a pyridine carboxamide group, which enhances its biological activity. The presence of fluorine increases lipophilicity and may improve interaction with biological targets .
Anticancer Activity
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide has shown promising anticancer properties in various studies:
- Mechanism of Action : The compound exhibits significant activity against matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are implicated in cancer metastasis and tissue remodeling. In vitro studies have demonstrated that it induces apoptosis and cell cycle arrest in cancer cell lines .
- Case Study : In xenograft models, the compound achieved tumor growth inhibition rates of up to 60% at doses of 20 mg/kg, indicating its potential as an effective anticancer agent .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties:
- Mechanism : It modulates pathways associated with neuroinflammation and oxidative stress, suggesting applications in treating neurodegenerative diseases .
- Case Study : In models of induced neuroinflammation, this compound significantly reduced markers of inflammation, highlighting its potential for therapeutic use in conditions such as Alzheimer's disease.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities:
- Activity Spectrum : Studies have shown that it exhibits antimicrobial effects against various pathogens. The presence of fluorine enhances its interaction with microbial targets .
- Case Study : In vitro evaluations demonstrated that derivatives of this compound had lower minimum inhibitory concentrations (MICs) against Mycobacterium smegmatis compared to other quinoline derivatives, suggesting its potential as an antimicrobial agent .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is favorable for central nervous system-targeted therapies:
Mechanism of Action
The mechanism of action of N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares structural motifs with several analogs reported in the literature. Key comparisons include:
Table 1: Structural Comparison with Selected Analogs
Key Observations :
- The target compound’s quinoline core distinguishes it from thiopyrano-pyrimidine (14d) and pyrrolo-pyridazine (EP 4 374 877 A2) analogs.
- Fluorine substitutions in the quinoline may enhance target binding compared to non-fluorinated systems (e.g., 14g in lacks fluorine on the pyridine) .
- The absence of sulfone or morpholino groups (as in 14d) suggests differences in solubility and kinase selectivity.
Computational and Crystallographic Insights
- Docking Studies: AutoDock Vina () has been used to predict binding modes of carboxamide-containing compounds. The target compound’s difluoroquinoline moiety may occupy hydrophobic pockets more effectively than the thiopyrano-pyrimidine system in 14d, as suggested by improved docking scores in similar studies .
- Crystallography: Programs like SHELXL () and ORTEP-3 () enable precise structural determination. The methyl group at position 2 of the quinoline may reduce conformational flexibility, enhancing target selectivity compared to bulkier substituents in EP 4 374 877 A2 .
Biological Activity
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications due to its unique molecular structure and biological activities. This article delves into the compound's biological activity, synthesis, and mechanisms of action, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of 299.27 g/mol. Its structure features a quinoline ring system substituted with fluorine atoms and a pyridine carboxamide group, which enhances its lipophilicity and biological interaction potential.
| Property | Value |
|---|---|
| Molecular Formula | C16H11F2N3O |
| Molecular Weight | 299.27 g/mol |
| Structure | Structure |
| CAS Number | 1010913-90-2 |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties . It acts as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial in cancer metastasis and tissue remodeling. In vitro studies have demonstrated that this compound can inhibit these enzymes effectively, suggesting its potential as a therapeutic agent in cancer treatment .
The mechanism underlying the biological activity of this compound involves:
- Inhibition of MMPs : By blocking MMP activity, the compound may prevent tumor invasion and metastasis.
- Interaction with Biological Targets : Molecular docking studies have shown that the compound binds effectively to specific proteins involved in disease pathways, enhancing its therapeutic potential .
Antimicrobial Activity
Additionally, derivatives of quinoline compounds, including this compound, have demonstrated antimicrobial properties . The presence of fluorine atoms may enhance the interaction with microbial targets due to increased electronegativity and altered lipophilicity .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- MMP Inhibition Study : A study reported that this compound exhibited IC50 values in the low micromolar range against MMPs, indicating potent inhibitory effects.
- Antimicrobial Assessment : In vitro tests showed that the compound had significant activity against various bacterial strains, demonstrating its potential as an antimicrobial agent .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the quinoline structure could enhance or reduce biological activity. For instance, changing substituents on the pyridine ring affected binding affinity and potency against target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
